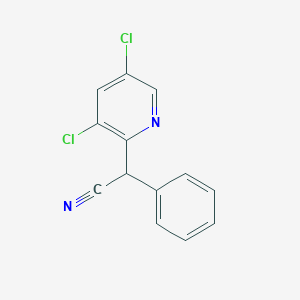

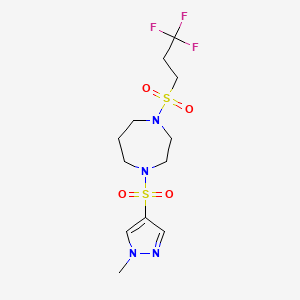

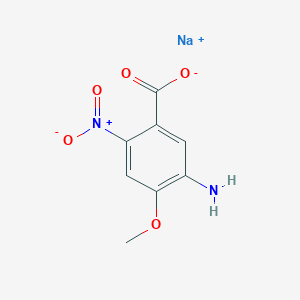

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are effective against various strains of microorganisms . Substituted benzimidazole derivatives possess various biological activities, including antibacterial, antifungal, antinematode, antiviral, anticancer, and antiprotozoal properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with other compounds. For example, it was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Molecular Structure Analysis

The benzimidazole moiety is essentially planar. The thioamide group is inclined by 54.80 (14)° to the benzimidazole ring system . The morpholine ring is disordered over two sets of sites, with chair conformations for both components .

Chemical Reactions Analysis

The strategies for the synthesis of benzimidazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Applications De Recherche Scientifique

Antioxidant and Glucosidase Inhibitory Activities

A study detailed the synthesis of benzimidazoles containing morpholine skeletons, demonstrating their significant in vitro antioxidant activities and glucosidase inhibitory potentials. The compounds were synthesized through a 'onepot' nitro reductive cyclization reaction and evaluated using various antioxidant assays, revealing high scavenging activity. Some analogs exhibited α-glucosidase inhibitory potential superior to the standard acarbose, indicating their potential in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).

Corrosion Inhibition

Another research focused on benzimidazole derivatives based on 8-hydroxyquinoline, investigating their corrosion inhibition behavior for steel in hydrochloric acid. The study found these compounds to be effective corrosion inhibitors, with efficiencies reaching up to 97.7%. This effectiveness was attributed to the formation of a protective layer on the steel surface, indicating the compounds' potential in industrial applications to prevent corrosion (Rbaa et al., 2020).

Anticancer Activity

Research into benzimidazole chromenes under microwave irradiation conditions has shown that these compounds exhibit significant anticancer activity against different tumor cell lines. This highlights their potential as leads for the development of new anticancer therapies, emphasizing the role of the benzimidazole chromene structure in mediating biological activity (Reddy et al., 2003).

Biological Evaluation of Novel Analogues

A structure-activity relationship study of benzimidazole analogues identified modifications at the benzimidazole ring significantly affecting the potency against class I PI 3-kinase enzymes. This research underscores the therapeutic potential of benzimidazole derivatives in targeting PI 3-kinases, which are crucial in signaling pathways involved in cancer and other diseases (Rewcastle et al., 2011).

Orientations Futures

Mécanisme D'action

Target of action

Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties . They are considered as chemotherapeutic agents in diverse clinical conditions . .

Mode of action

The mode of action of benzimidazole derivatives can vary depending on their structure and the disease they are targeting. Some benzimidazole derivatives have been reported to exhibit potential antidiabetic property by inhibiting Ecto-nucleotide pyrophosphatases . .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles . .

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-18-6-5-13-11-14(20-22-16-3-1-2-4-17(16)23-20)21(26)28-19(13)15(18)12-24-7-9-27-10-8-24/h1-6,11,25H,7-10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFLFLATYOYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2554695.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)

![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)